molecular formula C29H28N2O7S B7717792 2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide

2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B7717792
M. Wt: 548.6 g/mol
InChI Key: DBRXEFYLKDSKTG-UHFFFAOYSA-N
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Description

2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-phenoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new nucleophiles .

Scientific Research Applications

2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]-N-(4-phenoxyphenyl)acetamide lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its multiple functional groups enable it to participate in various chemical reactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7S/c1-35-23-15-11-22(12-16-23)31(39(33,34)26-17-18-27(36-2)28(19-26)37-3)20-29(32)30-21-9-13-25(14-10-21)38-24-7-5-4-6-8-24/h4-19H,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXEFYLKDSKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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